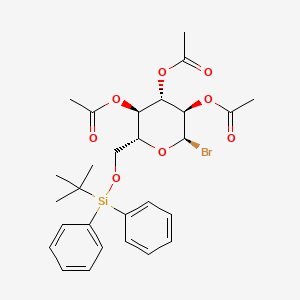

TBDPS(-6)a-Glc1Br2Ac3Ac4Ac

Description

Structure

3D Structure

Properties

Molecular Formula |

C28H35BrO8Si |

|---|---|

Molecular Weight |

607.6 g/mol |

IUPAC Name |

[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-bromo-2-[[tert-butyl(diphenyl)silyl]oxymethyl]oxan-3-yl] acetate |

InChI |

InChI=1S/C28H35BrO8Si/c1-18(30)34-24-23(37-27(29)26(36-20(3)32)25(24)35-19(2)31)17-33-38(28(4,5)6,21-13-9-7-10-14-21)22-15-11-8-12-16-22/h7-16,23-27H,17H2,1-6H3/t23-,24-,25+,26-,27+/m1/s1 |

InChI Key |

FAEPSJYVOYIOMN-SEFGFODJSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)Br)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |

Canonical SMILES |

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)Br)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of Tbdps 6 a Glc1br2ac3ac4ac

Regioselective Protection Strategies for Glucopyranose Precursors

The synthesis commences with the selective protection of the hydroxyl groups of a glucopyranose precursor. This is a critical phase that ensures the correct positioning of the final functional groups.

Selective C-6 Protection with TBDPS Ether

The primary hydroxyl group at the C-6 position of glucose is the most reactive due to reduced steric hindrance compared to the secondary hydroxyls at C-2, C-3, and C-4. researchgate.net This reactivity difference allows for the regioselective introduction of a bulky protecting group. The tert-butyldiphenylsilyl (TBDPS) group is an ideal choice for this purpose due to its steric bulk and stability under various reaction conditions. researchgate.netnumberanalytics.comwikipedia.org

The protection is typically achieved by reacting the glucose precursor with tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base, such as imidazole (B134444) or pyridine (B92270), in an anhydrous solvent like dimethylformamide (DMF). nih.gov The bulky nature of the TBDPS group favors its attachment to the less sterically hindered primary C-6 hydroxyl group. beilstein-journals.orgreddit.comresearchgate.net This increased stability of the TBDPS group compared to other silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS) is advantageous, as it is resistant to acidic conditions often used in subsequent steps. wikipedia.org

| Substrate | Silylating Agent | Base/Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| D-Glucose Derivative | TBDPSCl | Imidazole | DMF | 0°C to rt | High | |

| Thymidine | TBDPSCl | Imidazole | DMF | 50°C, 18h | Not specified | nih.gov |

| D-Mannose | TBDPSCl | Pyridine | - | Solvent-free | Good | beilstein-journals.org |

Peracetylation of Vicinal Hydroxyl Groups (C-2, C-3, C-4)

Following the protection of the C-6 hydroxyl, the remaining secondary hydroxyl groups at positions C-2, C-3, and C-4 are acetylated. This is commonly referred to as peracetylation. The reaction is typically carried out using acetic anhydride (B1165640) (Ac₂O) with a catalytic amount of a base like pyridine or 4-dimethylaminopyridine (B28879) (DMAP). The acetylation serves to protect these hydroxyls during the subsequent anomeric bromination and also influences the stereochemical outcome of future glycosylation reactions. Optimization of this step involves controlling the stoichiometry of the acetylating agent and the reaction time to prevent side reactions.

Anomeric Bromination Techniques for Glycosyl Bromide Formation

With the hydroxyl groups appropriately protected, the next crucial step is the conversion of the anomeric center into a glycosyl bromide. This transformation activates the sugar for subsequent glycosylation reactions.

Evaluation of Brominating Reagents and Conditions

Several reagents and conditions can be employed for anomeric bromination. A common and effective method involves treating the fully protected sugar with a solution of hydrogen bromide (HBr) in acetic acid. ccsenet.orgrepec.orgbeilstein-journals.org This method is well-established for the synthesis of acetylated glycosyl bromides from their corresponding per-O-acetylated precursors. nih.gov

Other brominating systems include trimethylsilyl (B98337) bromide (TMSBr), which offers the advantage of producing volatile byproducts that are easily removed. acs.org Another approach is the use of bromine (Br₂) in the presence of a reducing agent like triethylsilane (TESH). lookchem.com The choice of brominating agent and reaction conditions can impact the yield and purity of the resulting glycosyl bromide.

| Brominating Agent | Substrate | Conditions | Outcome | Reference |

|---|---|---|---|---|

| HBr in Acetic Acid | Per-O-acetylated sugars | 0°C to rt | Efficient formation of α-glycosyl bromide | ccsenet.orgbeilstein-journals.org |

| Trimethylsilyl bromide (TMSBr) | 2-Deoxyglycosyl acetates | DCM, 0°C | High yield, easily purified product | acs.org |

| Bromine (Br₂)/Triethylsilane (TESH) | Peracetylated D-sugars | rt, 1-2h | Good yield, exclusively α-anomer | lookchem.com |

Stereochemical Control during Anomeric Activation to Yield TBDPS(-6)a-Glc1Br2Ac3Ac4Ac

The stereochemistry at the anomeric center is of paramount importance. The formation of the thermodynamically more stable α-glycosyl bromide is generally favored due to the anomeric effect, where an axial electron-withdrawing substituent at C-1 is stabilized. ccsenet.org The acetyl participating group at C-2 plays a crucial role in directing the formation of the α-anomer. During the reaction, the C-2 acetyl group can form a cyclic acetoxonium ion intermediate, which blocks the α-face of the pyranose ring. Subsequent attack of the bromide ion occurs from the β-face, leading to the formation of the α-glycosyl bromide. nih.gov

The use of specific reaction conditions, such as low temperatures and appropriate solvents, can further enhance the stereoselectivity of the bromination reaction. nih.gov The presence of the bulky TBDPS group at C-6 does not typically interfere with the stereochemical outcome at the anomeric center.

Purification and Isolation Methodologies for this compound

The purification and isolation of 2,3,4-tri-O-acetyl-6-O-tert-butyldiphenylsilyl-α-D-glucopyranosyl bromide, herein referred to as this compound, present a significant challenge due to the inherent instability of the glycosyl bromide functionality. Glycosyl halides are highly reactive intermediates, sensitive to moisture, heat, and nucleophilic attack, which can lead to hydrolysis, elimination, or anomerization. acs.orgrsc.org The stability of these compounds is influenced by the nature of the protecting groups; electron-withdrawing groups like acetyl esters tend to increase stability compared to electron-donating groups like benzyl (B1604629) ethers. rsc.org Consequently, purification methodologies must be carefully selected to be rapid, mild, and anhydrous to preserve the integrity of the target compound. acs.orgnih.gov

The primary techniques employed for the purification of this compound and structurally related glycosyl halides are flash column chromatography and crystallization. Often, a combination of these methods is required to achieve high purity. The choice of method depends on the scale of the reaction, the nature of the impurities, and the crystalline properties of the compound.

Flash Column Chromatography

Flash column chromatography on silica (B1680970) gel is the most widely reported method for the purification of protected glycosyl bromides. nih.govrsc.orgresearchgate.netmdpi.com This technique allows for rapid separation of the desired product from reaction byproducts and excess reagents under relatively mild conditions.

Key considerations for the chromatographic purification of this compound include:

Stationary Phase : Silica gel is the standard stationary phase. Due to the acid-sensitivity of the silyl ether and the lability of the glycosyl bromide, the silica gel should be neutral.

Eluent System : The choice of eluent is critical for achieving good separation while minimizing product degradation. Common solvent systems are mixtures of non-polar and polar aprotic solvents. For compounds of similar polarity, gradients of ethyl acetate (B1210297) in petroleum ether or hexane (B92381) are frequently used. researchgate.netmdpi.com Mixtures of toluene (B28343) and ethyl acetate have also been proven effective for separating complex protected carbohydrate derivatives. beilstein-journals.org

Procedure : The crude product, after an appropriate work-up, is dissolved in a minimal amount of the eluent or a compatible solvent (e.g., dichloromethane) and loaded onto the column. The fractions are collected and analyzed by thin-layer chromatography (TLC). It is important to note that some glycosyl bromides are unstable on TLC plates, and 1H NMR analysis of the crude mixture may be a more reliable method to assess the reaction's success before purification. acs.org Fractions containing the pure product are combined and the solvent is removed under reduced pressure at a low temperature.

Table 1: Typical Flash Column Chromatography Parameters for Protected Glycosyl Bromides

| Parameter | Description | Common Conditions | Rationale |

|---|---|---|---|

| Stationary Phase | Solid adsorbent | Silica Gel (230-400 mesh) | Provides a large surface area for efficient separation. |

| Eluent System | Mobile phase | Hexane/Ethyl Acetate, Petroleum Ether/Ethyl Acetate, Toluene/Ethyl Acetate | Gradients of increasing polarity allow for the elution of compounds based on their polarity. The specific ratio is optimized for each separation. mdpi.combeilstein-journals.org |

| Loading Technique | Introduction of sample | Dry loading or concentrated solution | Minimizes band broadening and improves resolution. |

| Detection | Fraction analysis | Thin-Layer Chromatography (TLC) with UV light and/or chemical staining (e.g., potassium permanganate, ceric molybdate) | Allows for the identification of fractions containing the desired product. |

| Post-Chromatography | Product isolation | Evaporation of solvent in vacuo at low temperature (<40 °C) | Prevents thermal degradation of the sensitive glycosyl bromide. acs.org |

Crystallization

Crystallization is an effective method for purifying solid compounds and can often yield material of very high purity. For acetylated glycosyl bromides, specific non-polar or weakly polar solvents are used to induce crystallization.

The general procedure involves:

Dissolving the crude or partially purified compound in a minimum amount of a suitable warm solvent.

Filtering the warm solution to remove any insoluble impurities.

Allowing the solution to cool slowly to room temperature, followed by further cooling at lower temperatures (e.g., 4 °C) to maximize crystal formation. chemicalbook.com

Collecting the crystals by filtration, washing them with a small amount of cold, dry solvent, and drying them under vacuum. chemicalbook.com

For acetobromo-α-D-glucose, a closely related compound, recrystallization from dry diisopropyl ether has been reported as an effective purification method. chemicalbook.com Given the presence of the large, non-polar TBDPS group, a solvent system comprising a good solvent (e.g., dichloromethane (B109758), ethyl acetate) and a poor solvent (e.g., hexane, pentane) could also be effective for recrystallization.

Work-up and Handling

Prior to purification by chromatography or crystallization, a careful work-up of the reaction mixture is essential.

Quenching : The reaction is typically quenched by pouring it into a cold, saturated aqueous solution of sodium bicarbonate or water to neutralize any acidic reagents or byproducts.

Extraction : The product is extracted into an organic solvent such as dichloromethane or ethyl acetate.

Washing : The organic layer is washed with brine to remove residual water and water-soluble impurities.

Drying and Concentration : The organic phase is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure at low temperature. It is critical that all glassware is dry and the process is conducted swiftly to minimize hydrolysis. acs.org For highly unstable bromides, co-distillation with a dry solvent like benzene (B151609) or toluene can help remove traces of volatile impurities and water. acs.org

Given the instability of many glycosyl bromides, they are often used in subsequent reactions with minimal purification. rsc.org However, for obtaining analytically pure samples or when impurities interfere with subsequent steps, the methodologies described above are indispensable. The final product should be stored under anhydrous conditions at low temperature, often in the dark and sometimes with a stabilizer like calcium carbonate to neutralize any traces of HBr that may form upon decomposition. chemicalbook.comtcichemicals.com

Mechanistic Investigations of Tbdps 6 a Glc1br2ac3ac4ac Formation and Reactivity

Reaction Mechanism of Anomeric Bromide Formation from Glucopyranose Precursors

The synthesis of acetylated glycosyl bromides, such as the parent structure of TBDPS(-6)a-Glc1Br2Ac3Ac4Ac, typically begins with a fully acetylated glucopyranose derivative. A common and historical method involves treating glucose pentaacetate with hydrogen bromide (HBr) in acetic acid. libretexts.org More modern and milder conditions have also been developed to accommodate sensitive protecting groups. These include the use of trimethylsilyl (B98337) bromide (TMSBr) to convert anomeric acetates into the corresponding bromides. acs.orgnih.gov Another approach involves activating 1-O-picoloyl esters with copper(II) bromide, which proceeds under neutral conditions and tolerates a wide range of protecting groups. nih.govnih.gov The reaction generally proceeds with the formation of the thermodynamically more stable α-anomer. rsc.org

Once formed, the α-glycosyl bromide can exist in equilibrium with its more reactive β-anomer. This anomerization can be facilitated by the liberated bromide ions and is thought to proceed through the formation of an oxocarbenium ion intermediate. rsc.orgresearchgate.net The position of this equilibrium and the relative reactivity of each anomer play a crucial role in the stereochemical outcome of subsequent glycosylation reactions. rsc.org

Role of Acetyl Groups in Anomeric Stereocontrol (Neighboring Group Participation)

A key feature controlling the reactivity of this compound is the presence of an acetyl group at the C-2 position. This group provides powerful stereochemical control through a mechanism known as neighboring group participation (NGP). researchgate.netbeilstein-journals.org When the anomeric bromide departs, either spontaneously (SN1-like) or with promoter assistance, the adjacent C-2 acetyl group can attack the resulting electron-deficient anomeric carbon. libretexts.orgresearchgate.net

This intramolecular reaction forms a stable, bicyclic dioxolenium ion (also known as an acetoxonium ion). researchgate.net This intermediate effectively blocks the α-face of the pyranose ring. Consequently, an incoming nucleophile (the glycosyl acceptor) can only approach from the unhindered β-face, leading to the exclusive or predominant formation of the 1,2-trans-glycosidic linkage. libretexts.orgresearchgate.net This principle is a cornerstone of stereocontrolled glycosylation and is fundamental to methods like the Koenigs-Knorr reaction. libretexts.org While highly reliable, the selectivity of NGP-directed glycosylations can sometimes be imperfect, with factors such as reaction concentration potentially influencing the outcome by affecting the competition between the NGP pathway and a direct SN2-like displacement. acs.org

| Participating Group | Intermediate | Mechanism | Predominant Product Stereochemistry | Reference |

|---|---|---|---|---|

| C-2 Acetyl | Bicyclic Dioxolenium Ion | Neighboring Group Participation (NGP) | 1,2-trans (β-glycoside for glucose) | libretexts.orgresearchgate.net |

| C-2 Benzoyl | Bicyclic Dioxolenium Ion | Neighboring Group Participation (NGP) | 1,2-trans | acs.org |

| None (e.g., Benzyl (B1604629) ether) | Oxocarbenium Ion | SN1-like or SN2 | Mixture of α/β anomers | beilstein-journals.orgscispace.com |

Influence of the TBDPS Group on Reaction Pathways

The tert-butyldiphenylsilyl (TBDPS) group at the C-6 position primarily exerts its influence through steric effects rather than electronic participation. numberanalytics.comsonaricollege.in Its significant bulk can affect both the stereoselectivity at the anomeric center and the regioselectivity of reactions involving other hydroxyl groups on the sugar ring.

Studies comparing various silyl (B83357) protecting groups have shown that TBDPS-protected donors are superior for achieving α-stereoselective O-glycosylation reactions in systems lacking neighboring group participation. sonaricollege.innih.govacs.org This directing effect is attributed to the steric hindrance provided by the bulky TBDPS group, which can shield one face of the molecule, thereby guiding the incoming nucleophile to the opposite face. rsc.org For instance, the steric bulk of a C-6 TBDPS group can hamper nucleophilic attack at the neighboring C-4 hydroxyl group, leading to improved regioselectivity in reactions with diol acceptors. universiteitleiden.nl In the context of this compound, while the C-2 acetyl group dominates the stereochemical outcome via NGP, the C-6 TBDPS group can further influence the reactivity and stability of the donor and any reaction intermediates.

Theoretical and Computational Chemistry Studies of this compound Reactivity

Computational chemistry provides powerful tools for understanding the complex mechanisms of glycosylation reactions. academie-sciences.fr Techniques such as Density Functional Theory (DFT) and ab initio molecular dynamics (AIMD) simulations allow for detailed examination of reaction pathways, transition states, and intermediates that are often too transient to be observed experimentally. nih.govacs.orgacs.org These studies are crucial for rationalizing and predicting the stereochemical outcomes of reactions involving donors like this compound. acs.orgresearchgate.net

Transition State Analysis for Glycosylation Reactions Involving this compound

The stereoselectivity of a glycosylation reaction is determined by the relative energy barriers of the transition states leading to the α- and β-products. DFT calculations are frequently used to model these transition states and elucidate the factors that stabilize one over the other. scispace.comrsc.org

For glycosyl bromides, studies have proposed a double SN2 mechanism, where a catalyst first displaces the bromide to form a reactive intermediate, which is then displaced by the alcohol acceptor. scispace.com DFT calculations on such a system using a phenanthroline catalyst revealed that the formation of a β-phenanthrolinium ion intermediate is energetically favored. rsc.org The subsequent nucleophilic attack occurs on this intermediate. The transition state leading to the α-glycoside was found to be lower in energy than the one leading to the β-glycoside, explaining the observed α-selectivity in that specific system. rsc.org A critical finding from these computational models is the role of non-covalent interactions, such as hydrogen bonding between the acceptor and an oxygen atom on the sugar donor (e.g., C2-oxygen), which can significantly stabilize the transition state and control selectivity. rsc.orgnih.gov

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Glucosyl Bromide + Acetic Acid + Catalyst | 0.00 |

| Int1 | β-phenanthrolinium ion intermediate | - |

| TS-alpha | Transition state for α-product formation | 16.90 |

| TS-beta | Transition state for β-product formation | Higher than TS-alpha |

Molecular Dynamics Simulations of this compound in Solution

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules in a realistic solvent environment. glycoforum.gr.jp For glycosylation reactions, ab initio MD (AIMD) simulations, which treat the system with quantum mechanics, are particularly powerful. nih.govresearchgate.net They can model the entire reaction pathway, providing insights into the role of explicit solvent molecules, counter-ions, and the lifetime of intermediates. acs.orgacs.org

AIMD simulations can distinguish between different points on the SN1/SN2 mechanistic continuum. nih.govacs.orgresearchgate.net By analyzing the free energy surface and the time gap between the departure of the leaving group (bromide) and the attack of the nucleophile, researchers can characterize the mechanism as more SN1-like (with a discrete oxocarbenium ion intermediate) or more SN2-like (a concerted process). nih.govacs.org These simulations have shown that the solvent plays a critical role; for example, a reaction can proceed via an SN2-type mechanism in a polar, coordinating solvent like acetonitrile, but switch to an SN1-type mechanism in less coordinating solvents like dichloromethane (B109758). nih.govacs.org The development of accurate force fields and potentials is essential for the validity of these simulations. researchgate.net

Kinetic Studies of this compound-Mediated Glycosylation

Kinetic studies provide experimental evidence to support or refute proposed reaction mechanisms. nih.govacs.org The rate of a glycosylation reaction and its dependence on the concentrations of the donor, acceptor, and promoter can help distinguish between unimolecular (SN1) and bimolecular (SN2) pathways.

For example, in the alcoholysis of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, kinetic data suggested an SN1 mechanism for reactions with primary alcohols, whereas an SN2 mechanism was proposed for secondary alcohols. rsc.org The rate in the primary alcoholyses was independent of the alcohol concentration, consistent with a rate-determining step involving the formation of an oxocarbenium ion. nih.gov In other systems, kinetic investigations have provided evidence for more complex mechanisms, such as an autoinductive sigmoidal kinetic profile or a double SN2 pathway. scispace.comfrontiersin.org

The stability of the glycosyl bromide donor itself is also a key kinetic parameter. The decomposition rate of related glycosyl bromides has been monitored by ¹H NMR spectroscopy, providing crucial data on their viability as glycosyl donors over time. acs.org

| Compound | Time (h) | Decomposition (%) |

|---|---|---|

| 3,4-di-O-pivaloyl-2,6-dideoxy-L-glucopyranosyl bromide | 12 | <5 |

| 3-O-pivaloyl-4-O-Troc-2,6-dideoxy-L-glucopyranosyl bromide | 12 | ≤8 |

| 3,4-di-O-Troc-2,6-dideoxy-L-glucopyranosyl bromide | 12 | ≤8 |

| 3,4-di-O-benzyl-2,6-dideoxy-L-glucopyranosyl bromide | 12 | 27 |

Elucidation of Stereochemical Outcomes in Reactions Utilizing this compound

The stereochemical outcome of glycosylation reactions using the glycosyl donor 2,3,4-tri-O-acetyl-6-O-tert-butyldiphenylsilyl-α-D-glucopyranosyl bromide, hereafter referred to as this compound, is predominantly governed by the principle of neighboring group participation from the C-2 acetyl group. This principle is a cornerstone in synthetic carbohydrate chemistry for achieving high stereoselectivity.

The C-2 acetyl (Ac) group plays a crucial role in directing the stereochemistry of the newly formed glycosidic bond. nih.govbeilstein-journals.orgbeilstein-journals.org When the anomeric bromide is activated by a promoter, the acetyl group at the adjacent C-2 position participates in the departure of the leaving group. nih.gov This intramolecular assistance leads to the formation of a cyclic acyloxonium ion intermediate. beilstein-journals.org This intermediate, specifically a dioxolenium ion, effectively blocks the α-face of the glucopyranosyl ring. nih.govbeilstein-journals.org Consequently, the incoming nucleophile, which is the glycosyl acceptor, can only attack from the β-face (the opposite side). nih.govbeilstein-journals.org This mechanism, known as 1,2-trans glycosylation, reliably leads to the formation of β-glycosides. nih.govbeilstein-journals.orgresearchgate.net

The general mechanism can be outlined as follows:

Activation : The glycosyl donor, this compound, is activated by a promoter, initiating the cleavage of the anomeric carbon-bromine bond. beilstein-journals.org

Neighboring Group Participation : The carbonyl oxygen of the C-2 acetyl group attacks the anomeric center as the bromide ion departs. nih.gov

Formation of Dioxolenium Ion : This attack results in a stable, bicyclic dioxolenium ion intermediate. This intermediate shields the α-face of the sugar ring. nih.govacs.org

Nucleophilic Attack : The glycosyl acceptor, typically an alcohol, attacks the anomeric carbon from the sterically accessible β-face. beilstein-journals.org

Product Formation : The attack opens the dioxolenium ring, resulting in the formation of a 1,2-trans-glycoside, which in the case of a glucose-type donor, is a β-glycoside. nih.gov

This participating effect of the C-2 acyl group is a well-established and dependable strategy for synthesizing β-glycosides. nih.gov The reliability of this method has made donors like this compound valuable intermediates in the synthesis of complex oligosaccharides and glycoconjugates where a β-linkage is required.

The bulky tert-butyldiphenylsilyl (TBDPS) group at the C-6 position primarily serves as a protecting group to prevent unwanted reactions at the C-6 hydroxyl. While it can exert some steric influence, the stereodirecting effect in this compound is overwhelmingly dictated by the C-2 acetyl group's participation. nih.gov

The following table summarizes the expected outcomes based on the mechanism of neighboring group participation in glycosylation reactions involving this compound.

Further research findings indicate that the nature of the acyl group at C-2 can modulate the reactivity and selectivity. While acetyl groups are commonly used, other ester groups can also facilitate this mechanism. beilstein-journals.org The electron-withdrawing nature of the ester functionality is key to this 'disarming' effect, which, while slowing down the reaction compared to 'armed' donors with ether protecting groups, provides excellent stereocontrol for 1,2-trans glycosides. beilstein-journals.org

The table below provides a summary of research findings on the stereochemical outcomes of glycosylation reactions using donors analogous to this compound, highlighting the consistent formation of β-products due to neighboring group participation.

Advanced Spectroscopic Methodologies for Structural Elucidation of Tbdps 6 a Glc1br2ac3ac4ac

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Anomeric Configuration Assignment

Advanced 2D NMR Techniques (COSY, HSQC, HMBC) for Structural Connectivity

To unequivocally assign the proton (¹H) and carbon (¹³C) chemical shifts of TBDPS(-6)a-Glc1Br2Ac3Ac4Ac, a suite of two-dimensional (2D) NMR experiments is employed. These experiments reveal the connectivity between different atoms within the molecule.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For the glucopyranosyl ring, COSY correlations would be observed between H-1 and H-2, H-2 and H-3, H-3 and H-4, and H-4 and H-5.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the direct assignment of carbon resonances based on the already assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons, typically over two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different spin systems. For instance, correlations between the protons of the acetyl methyl groups and their corresponding carbonyl carbons, as well as correlations from the anomeric proton (H-1) to the C-5 carbon, would be expected.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| 1 | ~6.6 (d) | ~86.5 | H-1 to C-2, C-3, C-5 |

| 2 | ~4.8 (dd) | ~70.2 | H-2 to C-1, C-3, C-4 |

| 3 | ~5.5 (t) | ~70.6 | H-3 to C-2, C-4, C-5 |

| 4 | ~5.1 (t) | ~67.2 | H-4 to C-3, C-5, C-6 |

| 5 | ~4.3 (m) | ~72.1 | H-5 to C-1, C-4, C-6 |

| 6a | ~3.7 (dd) | ~61.0 | H-6a to C-4, C-5, Si |

| 6b | ~3.6 (dd) | ~61.0 | H-6b to C-4, C-5, Si |

| Ac (CH₃) | ~2.0-2.1 (s) | ~20.5-20.6 | CH₃ to C=O |

| Ac (C=O) | - | ~169.4-170.4 | - |

| TBDPS (t-Bu) | ~1.1 (s) | ~19.2 (C(CH₃)₃), ~26.8 (C(CH₃)₃) | t-Bu H to Si |

| TBDPS (Ph) | ~7.4-7.7 (m) | ~127.8-135.6 | Ph H to Si |

Stereochemical Assignment through J-Coupling Analysis

The magnitude of the scalar coupling constant (³JH,H) between vicinal protons is highly dependent on the dihedral angle between them, as described by the Karplus equation. This relationship is a cornerstone for determining the stereochemistry of cyclic systems like the glucopyranose ring.

For this compound, the key coupling constant for assigning the anomeric configuration is ³JH1,H2. An α-anomer, where H-1 and H-2 are in a gauche relationship (approximately 60° dihedral angle), is expected to exhibit a small coupling constant, typically in the range of 3.5-4.0 Hz. nih.gov Conversely, a β-anomer, with H-1 and H-2 in a trans-diaxial orientation (approximately 180° dihedral angle), would show a much larger coupling constant (around 8-10 Hz). The observation of a small ³JH1,H2 value for the anomeric proton signal confirms the α-configuration at the C-1 position.

Mass Spectrometry Techniques for Molecular Formula Confirmation

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. For a reactive species like a glycosyl bromide, specialized techniques are often required.

High-Resolution Mass Spectrometry (HRMS) Methodologies

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. Due to the lability of the anomeric bromide, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed. To facilitate ionization and prevent degradation, the analysis is often performed in the presence of an adduct-forming salt, such as lithium chloride, which generates a stable [M+Li]⁺ ion.

The theoretical exact mass of the [C₃₀H₃₇BrO₉Si + Li]⁺ ion can be calculated and compared with the experimentally determined value. A close match, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula.

Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion and analyze the resulting fragment ions. This fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve:

Loss of the tert-butyl group: A prominent fragmentation pathway for TBDPS-protected compounds is the loss of a tert-butyl radical (•C(CH₃)₃), resulting in an [M - 57]⁺ ion.

Cleavage of the glycosidic bond: While less favorable than in O-glycosides, cleavage of the C1-Br bond can occur.

Loss of acetyl groups: Sequential or concerted loss of ketene (CH₂=C=O) from the acetylated positions is a common fragmentation pathway for acetylated sugars.

Cleavage of the silyl (B83357) ether bond: The bond between the C-6 oxygen and the silicon atom can also cleave.

Table 2: Predicted Key Fragment Ions in the HRMS Spectrum of this compound

| Fragment Ion | Description |

| [M+Li]⁺ | Lithiated molecular ion |

| [M - C₄H₉]⁺ | Loss of the tert-butyl group |

| [M - Br]⁺ | Loss of the bromine atom |

| [M - CH₂CO]⁺ | Loss of a ketene molecule |

| [M - TBDPS]⁺ | Loss of the TBDPS group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the various functional groups:

C=O Stretching: Strong absorption bands in the region of 1740-1760 cm⁻¹ are characteristic of the carbonyl stretching vibrations of the acetate (B1210297) ester groups. researchgate.net

C-O Stretching: A complex series of strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹, corresponds to the C-O stretching vibrations of the acetyl groups and the pyranose ring ethers.

Si-O-C Stretching: The presence of the silyl ether linkage would give rise to characteristic Si-O-C stretching vibrations, typically observed in the 1080-1120 cm⁻¹ region.

Aromatic C-H Stretching: The phenyl groups of the TBDPS moiety will show C-H stretching vibrations just above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H stretching vibrations of the pyranose ring and the tert-butyl group will appear just below 3000 cm⁻¹.

Table 3: Predicted Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic (Phenyl) |

| ~2960-2860 | C-H stretch | Aliphatic (t-Bu, pyranose ring) |

| ~1750 | C=O stretch | Acetyl esters |

| ~1430 | Si-Ph stretch | TBDPS group |

| ~1220 | C-O stretch | Acetyl esters |

| ~1100 | Si-O-C stretch | Silyl ether |

| ~1040 | C-O stretch | Pyranose ring |

Table of Compound Names

| Abbreviation | Full Chemical Name |

| This compound | 2,3,4-tri-O-acetyl-6-O-tert-butyldiphenylsilyl-α-D-glucopyranosyl bromide |

In-depth Analysis of this compound Elusive to Crystallographic Scrutiny

Despite a focused search for crystallographic data on the specific chemical compound this compound, no definitive X-ray crystallography studies appear to be publicly available. This precludes a detailed discussion on its crystal structure and the associated methodologies as a definitive structural characterization tool for this particular molecule.

While the broader field of carbohydrate chemistry frequently employs X-ray crystallography to elucidate the three-dimensional structure of glucose derivatives, specific data for this compound remains uncharacterised in accessible scientific literature. The tert-butyldiphenylsilyl (TBDPS) group is a bulky protecting group commonly used in the synthesis of complex carbohydrates to selectively shield hydroxyl groups. beilstein-journals.orgorganic-chemistry.org Its presence, along with acetyl and bromo substituents on the glucose scaffold, suggests a synthetic intermediate designed for further chemical transformations.

The structural elucidation of such protected glucose derivatives is crucial for confirming stereochemistry and understanding the influence of various substituents on the conformation of the pyranose ring. ntnu.nonih.gov X-ray crystallography stands as a powerful, unambiguous method for achieving this, providing precise information on bond lengths, bond angles, and torsional angles, which collectively define the molecule's architecture in the solid state.

In a typical X-ray crystallography workflow for a novel glucose derivative, researchers would first need to synthesize and purify the compound, followed by a critical step of growing single crystals of sufficient quality. These crystals are then exposed to a focused X-ray beam, and the resulting diffraction pattern is collected. The analysis of this pattern allows for the determination of the electron density distribution within the crystal, ultimately revealing the precise arrangement of atoms.

For a compound like this compound, a crystallographic study would definitively establish:

The anomeric configuration (α or β) at the C1 position.

The conformation of the six-membered pyranose ring (e.g., chair, boat, or skew-boat).

The precise orientation of the bulky TBDPS group at the C6 position.

The spatial arrangement of the bromine and acetyl groups on the glucose core.

Without experimental crystallographic data, any structural representation of this compound would be purely speculative, based on known principles of carbohydrate chemistry and the expected conformations of similar protected glucose molecules. nih.gov

The absence of published crystallographic data could be due to several factors, including the compound being a novel, yet-to-be-published entity, challenges in obtaining suitable crystals for diffraction experiments, or its existence primarily as a transient intermediate in a larger synthetic pathway where detailed structural analysis was not the primary research focus. Further research and publication in peer-reviewed scientific journals would be required to fill this data gap.

Applications of Tbdps 6 a Glc1br2ac3ac4ac As a Glycosyl Donor in Complex Molecule Synthesis

Stereoselective Glycosylation with Various Acceptors

The stereoselective formation of the glycosidic linkage is the cornerstone of oligosaccharide synthesis. The protecting group array of TBDPS(-6)a-Glc1Br2Ac3Ac4Ac plays a crucial role in directing the stereochemical outcome of glycosylation reactions with a diverse range of glycosyl acceptors.

Influence of Protecting Groups on Glycosylation Stereoselectivity

The stereoselectivity of glycosylation is profoundly influenced by the nature and placement of protecting groups on the glycosyl donor. researchgate.net In this compound, the acetyl groups at the C-2, C-3, and C-4 positions and the tert-butyldiphenylsilyl (TBDPS) group at the C-6 position each exert distinct electronic and steric effects that collectively determine the anomeric selectivity of the glycosidic bond formation.

The acetyl group at the C-2 position is a classic participating group. beilstein-journals.org Upon activation of the anomeric bromide, the C-2 acetyl group can attack the incipient oxocarbenium ion at the anomeric center, forming a bicyclic dioxolenium ion intermediate. This intermediate effectively shields the α-face of the glucopyranosyl ring, directing the incoming glycosyl acceptor to attack from the β-face, which typically results in the formation of a 1,2-trans-glycosidic linkage (a β-glucoside).

The bulky tert-butyldiphenylsilyl (TBDPS) group at the C-6 position primarily serves as a stable protecting group, orthogonal to the acyl groups, allowing for selective deprotection and further functionalization. However, its significant steric bulk can also influence the conformation of the pyranose ring and the trajectory of the incoming acceptor molecule, thereby impacting stereoselectivity. beilstein-journals.org The interplay between the participating C-2 acetyl group and the steric hindrance of the C-6 TBDPS group is a key determinant of the final stereochemical outcome.

A study on the design of an α-stereoselective glucosyl donor highlighted the combined effects of a bulky TBDPS protecting group at O-6 and acyl groups at other positions. This work underscores the nuanced balance of protecting group effects in achieving desired stereoselectivities.

Catalyst Systems and Promoters for Efficient Glycosylation

The activation of the anomeric bromide of this compound to facilitate glycosidic bond formation requires the use of specific catalyst systems and promoters. The choice of activator is critical not only for achieving high yields but also for influencing the stereochemical outcome of the reaction.

Commonly employed promoters for glycosyl bromides include heavy metal salts, such as silver trifluoromethanesulfonate (B1224126) (AgOTf), silver carbonate (Ag₂CO₃), and mercury(II) cyanide [Hg(CN)₂]. These reagents function by coordinating to the bromide, facilitating its departure and the formation of the reactive oxocarbenium ion intermediate. The reaction conditions, including solvent, temperature, and the presence of additives like tetramethylurea or a non-nucleophilic base (e.g., 2,6-di-tert-butyl-4-methylpyridine, DTBMP), can be fine-tuned to optimize both yield and stereoselectivity.

For donors like this compound, where neighboring group participation from the C-2 acetyl group is expected to favor the formation of the β-glycoside, the promoter system is chosen to support this pathway. In such cases, insoluble silver salts like silver carbonate can be effective.

More contemporary approaches may involve Lewis acids such as trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf) or boron trifluoride diethyl etherate (BF₃·OEt₂), often in combination with a halide scavenger. The specific combination of catalyst, promoter, and reaction conditions must be carefully selected based on the nature of the glycosyl acceptor to achieve the desired efficiency and stereocontrol. The development of catalytic, stereoselective glycosylation methods is an ongoing area of research, with new catalyst systems continuously being explored to provide milder and more selective transformations.

Convergent and Divergent Synthetic Strategies Employing this compound

The strategic placement of the stable TBDPS group at the C-6 position and labile acetyl groups at C-2, C-3, and C-4 makes this compound a versatile building block for both convergent and divergent synthetic strategies in the assembly of complex oligosaccharides.

In a convergent synthesis , pre-synthesized oligosaccharide fragments are coupled together in the later stages of the synthesis. nih.govnih.gov this compound can be used to prepare a monosaccharide or small oligosaccharide building block which, after selective deprotection of the C-6 hydroxyl group by removal of the TBDPS group, can act as a glycosyl acceptor. Alternatively, after a glycosylation reaction, the resulting product can be further elaborated and then used as a larger, more complex glycosyl donor. The stability of the TBDPS group under conditions used for the manipulation of acetyl groups, and vice versa, is key to its utility in these convergent approaches. For instance, a study focusing on the synthesis of a biotinylated penta-α-(1→6)-D-glucoside evaluated both convergent and linear synthetic schemes, demonstrating the practical application of such strategic decisions.

In divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. This compound can be glycosylated with an acceptor, and the resulting disaccharide can then be selectively deprotected at either the positions originally protected by acetyl groups or at the C-6 position. This allows for the divergent extension of the oligosaccharide chain in different directions, leading to the synthesis of various branched or linear structures from a single precursor. The orthogonality of the TBDPS and acetyl protecting groups is the critical feature that enables this divergent approach.

One-Pot Glycosylation Sequences Involving this compound

This compound can be strategically employed in such sequences. For example, in a sequential glycosylation, a more reactive glycosyl donor can be activated in the presence of a less reactive one. While glycosyl bromides are generally highly reactive, their reactivity can be tempered by the presence of electron-withdrawing acetyl groups. This allows for their potential use in reactivity-based one-pot glycosylations.

Furthermore, the TBDPS group's stability allows for its use in one-pot sequences that involve deprotection and subsequent glycosylation. For instance, a glycosylation could be performed using this compound, followed by in-situ removal of the acetyl groups and a second glycosylation at the newly revealed hydroxyls, or selective removal of the TBDPS group to expose the C-6 hydroxyl for a subsequent glycosylation, all within the same reaction vessel. The success of such a sequence would depend on the careful selection of orthogonal protecting groups and compatible reaction conditions.

Strategic Utility in the Synthesis of Oligosaccharide Scaffolds

The unique protecting group pattern of this compound provides significant strategic advantages in the synthesis of complex oligosaccharide scaffolds. The ability to selectively deprotect different positions on the glucose ring allows for the regioselective introduction of glycosidic linkages and other functional groups.

Development of Glycosidic Linkages Utilizing this compound

The primary utility of this compound is in the formation of β-glucosidic linkages due to the neighboring group participation of the C-2 acetyl group. This makes it a reliable donor for the synthesis of oligosaccharides containing this common structural motif.

Following the initial glycosylation, the selective removal of the TBDPS group (commonly achieved using fluoride (B91410) reagents such as tetrabutylammonium (B224687) fluoride, TBAF) exposes the primary C-6 hydroxyl group. This newly liberated hydroxyl can then serve as an acceptor for a subsequent glycosylation, allowing for the construction of (1→6)-linked oligosaccharides. This strategy is particularly useful in the synthesis of β-1,6-glucans, which are important components of fungal cell walls. nih.gov

Conversely, the acetyl groups can be removed under basic conditions (e.g., Zemplén deacetylation with sodium methoxide (B1231860) in methanol) to reveal the hydroxyl groups at C-2, C-3, and C-4. These can then be selectively protected or used as acceptors for the formation of other glycosidic linkages, leading to the construction of more complex and branched oligosaccharide structures. The ability to sequentially and selectively manipulate the protecting groups on the glucose scaffold derived from this compound is a testament to its strategic importance in modern carbohydrate synthesis.

Below is a table summarizing the general reactivity and selectivity observed with glycosyl donors possessing similar protecting group patterns.

| Glycosyl Acceptor | Promoter/Catalyst | Solvent | Yield (%) | Anomeric Selectivity (α:β) |

|---|---|---|---|---|

| Primary Alcohol (e.g., Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside) | AgOTf | DCM | High | Predominantly β |

| Secondary Alcohol (e.g., Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside) | Ag₂CO₃ | Toluene (B28343) | Moderate to High | Predominantly β |

| Hindered Secondary Alcohol | Hg(CN)₂ | MeCN | Moderate | Good β-selectivity |

Compound Names

| Abbreviation/Systematic Name | Full Chemical Name |

| This compound | 2,3,4-tri-O-acetyl-6-O-tert-butyldiphenylsilyl-α-D-glucopyranosyl bromide |

| AgOTf | Silver trifluoromethanesulfonate |

| Ag₂CO₃ | Silver carbonate |

| Hg(CN)₂ | Mercury(II) cyanide |

| DCM | Dichloromethane (B109758) |

| MeCN | Acetonitrile |

| TBAF | Tetrabutylammonium fluoride |

| TMSOTf | Trimethylsilyl trifluoromethanesulfonate |

| BF₃·OEt₂ | Boron trifluoride diethyl etherate |

| DTBMP | 2,6-di-tert-butyl-4-methylpyridine |

Chemoselective Transformations in Multi-Step Syntheses

In the intricate field of multi-step oligosaccharide synthesis, achieving chemoselectivity is a paramount challenge. This involves the selective reaction of one functional group in the presence of other similar or different functional groups. The glycosyl donor, this compound, is structurally engineered to excel in such chemoselective transformations. Its utility is particularly evident in reactions with glycosyl acceptors that possess multiple hydroxyl groups of similar reactivity. The strategic placement of its protecting groups—a bulky tert-butyldiphenylsilyl (TBDPS) group at the C-6 position and participating acetyl groups at the C-2, C-3, and C-4 positions—plays a crucial role in directing the outcome of glycosylation reactions.

The TBDPS group at the primary C-6 position is not merely a placeholder; its significant steric bulk can influence the trajectory of the incoming glycosyl acceptor, thereby governing the regioselectivity of the glycosylation. This steric hindrance can differentiate between multiple hydroxyl groups on the acceptor molecule, favoring glycosylation at the less sterically encumbered position.

Furthermore, the acetyl groups at C-2, C-3, and C-4 are not inert. The C-2 acetyl group, in particular, acts as a participating group. In the course of the glycosylation reaction, it can form a transient cyclic acyloxonium ion intermediate with the anomeric carbon (C-1). This intermediate effectively shields one face of the glycosyl donor, compelling the glycosyl acceptor to attack from the opposite face. This mechanism is instrumental in ensuring the formation of a 1,2-trans-glycosidic linkage, a common and important motif in many biologically active oligosaccharides.

The interplay between the steric demands of the C-6 TBDPS group and the stereoelectronic effects of the participating C-2 acetyl group allows for a high degree of control in complex glycosylation reactions. For instance, when reacting with a diol acceptor, the TBDPS group can sterically block one hydroxyl group, while the participating C-2 acetyl group ensures the stereospecific formation of the glycosidic bond at the more accessible hydroxyl group.

A hypothetical reaction illustrating the chemoselective potential of this compound is its coupling with a partially protected acceptor like methyl 4,6-O-benzylidene-α-D-glucopyranoside, which has two free hydroxyl groups at C-2 and C-3. The bulky TBDPS group on the donor could sterically interact with the acceptor, potentially leading to preferential glycosylation at one of the hydroxyls over the other. The outcome would be a result of the complex interplay of steric and electronic factors of both the donor and the acceptor.

The following table summarizes the expected influence of the structural features of this compound on chemoselective glycosylations:

| Structural Feature | Position | Expected Influence on Chemoselectivity |

| tert-Butyldiphenylsilyl (TBDPS) | C-6 | Steric hindrance directing regioselectivity towards less hindered hydroxyl groups on the acceptor. |

| Acetyl (Ac) | C-2 | Neighboring group participation ensuring 1,2-trans-stereoselectivity. |

| Acetyl (Ac) | C-3, C-4 | Influence on the overall reactivity of the glycosyl donor. |

| Bromide (Br) | C-1 | Acts as a good leaving group to facilitate the glycosylation reaction. |

Detailed research findings from studies on analogous systems, where glycosyl donors with bulky C-6 substituents are reacted with diol or polyol acceptors, have provided valuable insights into the factors controlling regioselectivity. For instance, the choice of solvent and promoter can also modulate the chemoselectivity of the glycosylation, in addition to the inherent structural features of the glycosyl donor. The combination of these factors allows for the precise construction of complex oligosaccharide structures in a controlled, stepwise manner, which is a cornerstone of modern synthetic carbohydrate chemistry.

Protecting Group Strategies and Their Impact on Tbdps 6 a Glc1br2ac3ac4ac Chemistry

Acetyl Groups: Reactivity and Deacetylation Methodologies

Acetyl groups are one of the most common acyl-type protecting groups in carbohydrate chemistry. nih.gov In TBDPS(-6)a-Glc1Br2Ac3Ac4Ac, they protect the hydroxyls at the C2, C3, and C4 positions. As ester functionalities, they are electron-withdrawing, which has a significant impact on the reactivity of the glycosyl donor.

Deacetylation, the removal of acetyl groups, is typically accomplished under basic conditions through transesterification. The most classic protocol is the Zemplén deacetylation, which uses a catalytic amount of sodium methoxide (B1231860) in methanol (B129727). nih.govchemistry-online.com This reaction is generally high-yielding and clean. chemistry-online.com Other methods include using potassium carbonate in methanol or ammonia (B1221849) in methanol. reddit.com

Table 3: Common Deacetylation Methodologies

| Reagent(s) | Typical Conditions | Mechanism |

|---|---|---|

| Sodium methoxide (catalytic) in Methanol | Methanol, 0°C to room temperature | Transesterification (Zemplén deacetylation). nih.gov |

| Potassium carbonate | Methanol, room temperature | Base-catalyzed transesterification. reddit.com |

| Ammonia in Methanol | Methanol, sealed tube | Ammonolysis. |

Strategic Role of Acetyl Groups in Anomeric Reactivity Control

The acetyl group at the C2 position plays a critical strategic role in controlling the stereochemical outcome of glycosylation reactions. It acts as a "participating group". nih.govbeilstein-journals.org During the activation of the anomeric bromide, the carbonyl oxygen of the C2-acetyl group attacks the anomeric center to form a cyclic dioxolenium (acetoxonium) ion intermediate. This intermediate effectively shields the alpha-face of the pyranose ring. Consequently, the incoming glycosyl acceptor (a nucleophile) can only attack from the opposite, beta-face. This mechanism, known as neighboring group participation, reliably leads to the formation of a 1,2-trans-glycosidic linkage. beilstein-journals.orgnih.gov For a glucose donor like this compound, this results in the stereoselective formation of a β-glycoside.

Furthermore, the strong electron-withdrawing nature of the acetyl groups at C2, C3, and C4 reduces the electron density at the anomeric center. This effect "disarms" the glycosyl donor, making it less reactive compared to donors protected with electron-donating groups like benzyl (B1604629) ethers. beilstein-journals.orgbeilstein-journals.org This modulation of reactivity is a key principle in strategies for the sequential assembly of oligosaccharides.

Selective Removal of Acetyl Esters

The selective removal of the acetyl groups in the presence of the TBDPS ether is readily achievable due to the significant difference in their chemical stability. The TBDPS group is completely stable to the catalytic basic conditions of Zemplén deacetylation. researchgate.net This orthogonality allows for the deprotection of the C2, C3, and C4 hydroxyls after a glycosylation reaction, leaving the C6 position protected for further, selective chemical manipulation. This selective deprotection is a common and crucial step in the synthesis of complex, branched oligosaccharides. rsc.org

Influence of Protecting Group Combinations on Anomeric Reactivity and Stereocontrol of this compound

The specific combination of protecting groups in this compound defines its character as a glycosyl donor. The collective properties of the TBDPS and acetyl groups precisely control both the reactivity and the stereoselectivity of the molecule.

The anomeric reactivity is primarily governed by the three electron-withdrawing acetyl groups at positions C2, C3, and C4. These groups significantly decrease the reactivity of the anomeric bromide, classifying the compound as a "disarmed" glycosyl donor. beilstein-journals.org This reduced reactivity can be advantageous in chemoselective glycosylations, where it might be coupled with a more reactive "armed" donor. The TBDPS group at the remote C6 position has a negligible electronic effect on the anomeric center compared to the vicinal acetyl groups.

Stereocontrol is unequivocally dictated by the C2-acetyl group. nih.govbeilstein-journals.org Through neighboring group participation, it ensures the formation of 1,2-trans-glycosidic bonds, leading to β-linked glycosides with high fidelity. nih.govresearchgate.net While some glycosylation reactions can exhibit concentration-dependent stereoselectivity, the participation of a C2-acetyl group is one of the most reliable methods for achieving 1,2-trans products. acs.org The bulky TBDPS group at C6 is non-participating and does not influence the stereochemical course of the reaction at the anomeric center. Its role is purely protective, masking the primary hydroxyl for potential later elaboration.

Table of Compounds

| Abbreviation / Trivial Name | Full Chemical Name |

| This compound | 2,3,4-tri-O-acetyl-6-O-(tert-butyldiphenylsilyl)-α-D-glucopyranosyl bromide |

| TBDPS | tert-butyldiphenylsilyl |

| Ac | Acetyl |

| TBDPSCl | tert-Butyldiphenylsilyl chloride |

| TBAF | Tetrabutylammonium (B224687) fluoride (B91410) |

| TASF | Tris(dimethylamino)sulfonium difluorotrimethylsilicate |

| THF | Tetrahydrofuran |

| PMB | para-Methoxybenzyl |

| TBS / TBDMS | tert-Butyldimethylsilyl |

| TIPS | Triisopropylsilyl |

| TMS | Trimethylsilyl (B98337) |

| NaOMe | Sodium methoxide |

Development of Novel Protecting Groups Amenable to this compound Chemistry

The strategic use of protecting groups is fundamental to the synthesis of complex carbohydrates. In the context of glycosyl donors such as this compound, the nature of the protecting groups at positions C-2, C-3, and C-4 profoundly influences the stereochemical outcome of glycosylation reactions. While traditional protecting groups like the acetyl groups in the target compound are well-established for favoring 1,2-trans glycosidic linkages through neighboring group participation, ongoing research focuses on developing novel protecting groups to enhance reactivity, improve stereoselectivity (especially for challenging 1,2-cis linkages), and streamline synthesis through orthogonal deprotection strategies.

Recent advancements have seen the emergence of innovative protecting groups that offer distinct advantages over classical ones. These can be broadly categorized based on their intended function: enhancing 1,2-trans selectivity, directing 1,2-cis selectivity, or offering unique deprotection conditions for orthogonal strategies.

One area of development has been the refinement of participating groups to improve the efficiency and yield of 1,2-trans glycosylation. For instance, ester-type groups with modified electronic and steric properties have been introduced. These groups can offer enhanced stability or more facile removal under specific conditions compared to standard acetyl or benzoyl groups.

A significant challenge in carbohydrate chemistry is the stereoselective formation of 1,2-cis glycosidic bonds, for which traditional non-participating ether protecting groups often provide poor selectivity. To address this, novel strategies involving conformation-constraining protecting groups and chiral auxiliaries have been developed. For example, cyclic protecting groups that span two hydroxyl groups, such as a 4,6-O-benzylidene acetal, can lock the pyranose ring in a specific conformation that favors the formation of one anomer over the other.

Furthermore, the development of protecting groups with unique cleavage conditions is crucial for the synthesis of complex oligosaccharides requiring regioselective deprotection. These "orthogonal" protecting groups can be removed without affecting other protecting groups in the molecule, allowing for sequential glycosylation steps.

Below are interactive data tables summarizing some of the novel protecting groups and their impact on glycosylation reactions, which would be amenable to the chemistry of glycosyl donors like this compound.

Table 1: Novel Participating Protecting Groups for 1,2-trans Glycosylation

| Protecting Group | Structure | Position of Application (on Glucose Donor) | Key Features & Advantages | Removal Conditions |

| Pivaloyl (Piv) | C-2 | - Sterically demanding, preventing orthoester formation. researchgate.net - Stronger participation than acetyl, leading to high trans-selectivity. | Strong basic conditions (e.g., NaOMe) | |

| 3-(2-Hydroxyphenyl)-3,3-dimethylpropanoate (DMBPP) | C-2 | - Enables high yields of β-glucosides through neighboring participation. researchgate.netnih.gov - Removable by hydrogenolysis, which is orthogonal to many other groups. nih.gov | Hydrogenolysis (e.g., H₂, Pd/C) initiates intramolecular lactonization. researchgate.netnih.gov | |

| 2-Pyridylmethyl ether | C-2 | - Acts as an "arming participating group". nih.gov - Provides complete 1,2-trans selectivity while maintaining the donor in an "armed" (reactive) state. nih.gov | Oxidative cleavage |

Table 2: Novel Strategies and Protecting Groups for 1,2-cis Glycosylation

| Strategy/Protecting Group | Structure/Concept | Position of Application (on Glucose Donor) | Mechanism & Advantages |

| Chiral Auxiliary at C-2 | C-2 | - A chiral group is attached to the C-2 hydroxyl. researchgate.netnih.gov - Upon formation of the oxocarbenium ion, the auxiliary shields one face of the anomeric center, directing the acceptor to the opposite face to form the 1,2-cis linkage. researchgate.netnih.gov | |

| Di-tert-butylsilylene (DTBS) acetal | C-4, C-6 | - Forms a rigid six-membered ring that alters the conformation of the pyranose ring. nih.gov - This conformational lock can favor the formation of the α-anomer (1,2-cis). nih.gov | |

| Remote Participation Groups | C-3, C-4, or C-6 | - A protecting group at a position other than C-2 influences the stereochemical outcome at C-1. - The group can fold back to shield the β-face of the oxocarbenium ion, leading to α-glycosides. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.